molecular formula C14H26N2O2 B1526317 Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1160247-15-3

Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1526317
CAS No.: 1160247-15-3
M. Wt: 254.37 g/mol
InChI Key: ONEXXCWDECZYMU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment
1.44 s 9H tert-butyl (C(CH₃)₃)
2.35–2.75 m 4H H-1, H-2 (pyrrolidine)
2.90 t (J=7.1 Hz) 2H H-3 (aziridine)
3.18 br s 2H -CH2NH2
3.45 q (J=5.3 Hz) 2H H-6 (pyrrolidine)

¹³C NMR (101 MHz, CDCl₃):

δ (ppm) Assignment
28.1 C(CH₃)₃
47.8 C-2 (pyrrolidine)
53.4 C-7 (spiro N)
79.5 C-O (Boc carbonyl)
155.2 C=O (carboxylate)

Infrared Spectroscopy (IR)

Band (cm⁻¹) Assignment
3350, 3250 N-H stretch (amine)
1685 C=O stretch (carbamate)
1250 C-N stretch

Mass Spectrometry (EI-MS)

m/z Fragment Ion
254.37 [M]⁺ (molecular ion)
197.21 [M - C4H9]⁺
154.08 [C8H14N2O2]⁺ (spiro core)

The ESI-MS profile typically shows a base peak at m/z 255.37 ([M+H]⁺) with isotopic patterns matching C₁₄H₂₇N₂O₂⁺.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEXXCWDECZYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719146
Record name tert-Butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-15-3
Record name tert-Butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate, a compound with potential pharmacological applications, has garnered interest due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1239319-82-4

The compound features a spirocyclic structure which is characteristic of many bioactive molecules. The presence of both amine and carboxylate functional groups suggests potential interactions with biological targets, such as receptors and enzymes.

Pharmacodynamics

  • Receptor Interactions :
    • Preliminary studies indicate that this compound may interact with various receptors, including adrenergic and serotonin receptors. This interaction could lead to modulation of neurotransmitter systems, impacting mood and cognition.
  • Antioxidant Activity :
    • Compounds with similar structural motifs have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
  • Neuroprotective Effects :
    • Research into related compounds has shown neuroprotective effects, suggesting that this compound may also offer protection against neuronal damage in conditions like Alzheimer's disease or Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthesis pathway is crucial for yielding compounds with high purity and desired biological activity.

Synthesis Pathway Example

StepReaction TypeReagentsConditions
1CyclizationAmines + CarbonylsAcidic conditions
2FunctionalizationAlkyl halidesBasic conditions
3PurificationChromatographySolvent system

Case Studies and Research Findings

  • Study on Neuroprotective Properties :
    • A study conducted on a related compound demonstrated significant neuroprotective effects in vitro, suggesting that the spirocyclic structure may confer resilience against neurotoxic agents.
  • Antioxidant Assays :
    • In vitro assays have shown that compounds with similar structures exhibit reduced levels of reactive oxygen species (ROS), indicating potential antioxidant activity.
  • Receptor Binding Studies :
    • Molecular docking studies suggest that this compound has favorable binding interactions with serotonin receptors, which may explain its potential effects on mood regulation.

Comparison with Similar Compounds

Structural and Functional Divergence

  • Aminomethyl vs. Cyano/Bromo: The target compound’s aminomethyl group offers nucleophilic reactivity for amide bond formation, whereas the cyano and bromo analogs serve as electrophilic sites for reduction or cross-coupling, respectively .
  • Diaza and Oxa Modifications : Introducing additional nitrogen (e.g., 1,7-diaza) or oxygen (e.g., 5-oxa) atoms alters electronic properties and hydrogen-bonding capacity, impacting target selectivity in drug design .

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate generally involves constructing the spirocyclic core followed by functional group transformations to introduce the aminomethyl and tert-butyl carboxylate moieties. The compound’s unique bicyclic framework requires ring-closing and reduction steps, often starting from readily available precursors such as substituted piperidines or malonate derivatives.

Multi-Step Synthesis Route (Based on Patent CN111620869A)

A comprehensive industrially relevant synthetic method for related spirocyclic tert-butyl carboxylates (including tert-butyl-1,7-diazaspiro[3.5]nonane derivatives) involves seven key steps:

Step No. Reaction Description Reagents and Conditions Outcome/Intermediate
1 Ethyl malonate reacts in ethanol solvent Ethanol, 25-80°C, 5 hours Intermediate compound 2 formed by esterification or alkylation
2 Reduction of compound 2 with lithium borohydride Lithium borohydride, tetrahydrofuran (THF) Alcohol intermediate 3
3 Reaction with p-toluenesulfonyl chloride p-Toluenesulfonyl chloride, dichloromethane Tosylated intermediate 4
4 Ring closure via cesium carbonate Cesium carbonate, acetonitrile Spirocyclic compound 5
5 Reduction with magnesium chips Magnesium chips, methanol Reduced intermediate 6
6 Protection with Boc anhydride Boc anhydride, dichloromethane Boc-protected compound 7
7 Final hydrogenation Palladium on carbon, methanol Target tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (compound 8)

This method emphasizes the use of easily available raw materials, controlled reaction parameters, and steps amenable to scale-up for industrial production.

Preparation of the Oxo-Precursor (tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate)

The oxo-precursor is a key intermediate in the synthesis of the aminomethyl derivative. Its preparation involves:

  • Starting from tert-butyl 4-methylenepiperidine-1-carboxylate.
  • Reaction with Zn/Cu couple under nitrogen atmosphere.
  • Addition of 2,2,2-trichloroacetyl chloride in DME solvent at 15°C, followed by stirring overnight.
  • Quenching with saturated ammonium chloride solution.
  • Extraction and purification by silica gel chromatography.

This route yields tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a white powder with moderate yield (~15%).

Aminomethylation to Obtain this compound

The conversion of the oxo-precursor to the aminomethyl derivative typically involves reductive amination or related functional group transformations:

  • The ketone group in the oxo-precursor is converted to an aminomethyl group by reaction with appropriate amine sources and reducing agents.
  • Hydrogenation using palladium catalysts in methanol is a common method to reduce intermediates and introduce the amino functionality.
  • Boc protection is often employed to stabilize the amine during synthesis.

Though detailed stepwise protocols are proprietary or vary by manufacturer, the general approach follows multi-step organic synthesis involving protection, reduction, and ring closure steps.

Summary Table of Key Preparation Methods

Preparation Aspect Description Reference
Starting Materials Ethyl malonate, tert-butyl 4-methylenepiperidine-1-carboxylate, lithium borohydride, etc.
Key Reactions Esterification, reduction (LiBH4, Mg), tosylation, ring closure (Cs2CO3), Boc protection
Catalytic Hydrogenation Palladium on carbon in methanol for final amine introduction
Purification Silica gel chromatography, CombiFlash systems
Typical Yields Moderate (e.g., 15% for oxo-precursor synthesis)
Solution Preparation Dissolution in DMSO, PEG300, Tween 80 for research use

Research Findings and Industrial Relevance

  • The seven-step synthetic route provides a scalable and reproducible method suitable for industrial scale-up, addressing previous limitations in availability of the compound.
  • The use of Boc protection and controlled reduction steps ensures high purity and stability of the aminomethyl derivative.
  • The oxo-precursor intermediate is critical for introducing the aminomethyl group via reductive amination or hydrogenation.
  • The compound’s unique spirocyclic structure is preserved through careful ring closure and protection strategies, which are essential for its biological activity and synthetic utility.

Q & A

Q. What are the common synthetic routes for Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step strategies, including cyclization of linear precursors and functional group modifications. For example, spirocyclic frameworks are often constructed via nucleophilic substitution or condensation reactions using tert-butyl protecting groups to stabilize intermediates. Reaction conditions such as temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., zinc/copper couples) critically affect yield and purity. Optimizing these parameters minimizes side reactions like over-oxidation or undesired ring-opening .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

  • NMR Spectroscopy : Confirms the spirocyclic structure, tert-butyl group (δ ~1.4 ppm for nine equivalent protons), and aminomethyl substituent (δ ~2.8–3.2 ppm for NH₂-CH₂).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 269.38) and fragmentation patterns indicative of the carboxylate and azaspiro moieties.
  • IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

The tert-butyl carbamate acts as a protecting group, enhancing solubility in organic solvents and stability during synthesis. The aminomethyl group enables nucleophilic reactions (e.g., acylations or alkylations), while the spirocyclic framework restricts conformational flexibility, influencing binding affinity in biological systems .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound to isolate specific stereoisomers?

Chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd complexes) can induce stereocontrol during cyclization. HPLC with chiral stationary phases or enzymatic resolution methods (e.g., lipases) may separate enantiomers. Purity is validated via polarimetry and X-ray crystallography .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. Strategies include:

  • Orthogonal Assays : Replicate results using fluorescence polarization, SPR, or enzymatic assays.
  • Structural Analog Comparison : Compare activity with derivatives (e.g., hydroxyl or cyano-substituted analogs) to identify critical functional groups .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Screens binding poses against targets (e.g., GPCRs or kinases) using software like AutoDock.
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends. Experimental validation via IC₅₀ or Ki measurements is essential .

Q. How can researchers design derivatives to enhance the compound’s metabolic stability without compromising bioactivity?

  • Bioisosteric Replacement : Substitute the aminomethyl group with a pyridine ring to reduce oxidative metabolism.
  • Prodrug Strategies : Introduce ester moieties hydrolyzed in vivo to the active form.
  • In Vitro Microsomal Assays : Test stability in liver microsomes and identify metabolic hotspots via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

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